Cas no 1505877-09-7 (1-methyl-5-(morpholin-3-yl)-1H-indole)
1-methyl-5-(morpholin-3-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(morpholin-3-yl)-1H-indole
- EN300-1790285
- 1505877-09-7
-
- Inchi: 1S/C13H16N2O/c1-15-6-4-11-8-10(2-3-13(11)15)12-9-16-7-5-14-12/h2-4,6,8,12,14H,5,7,9H2,1H3
- InChI Key: FXBQXEVNTLMUCU-UHFFFAOYSA-N
- SMILES: O1CCNC(C1)C1C=CC2=C(C=CN2C)C=1
Computed Properties
- Exact Mass: 216.126263138g/mol
- Monoisotopic Mass: 216.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 26.2Ų
1-methyl-5-(morpholin-3-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790285-0.05g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-0.1g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-0.25g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-0.5g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-1.0g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1790285-2.5g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-5.0g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1790285-10.0g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1790285-1g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1790285-5g |
1-methyl-5-(morpholin-3-yl)-1H-indole |
1505877-09-7 | 5g |
$3977.0 | 2023-09-19 |
1-methyl-5-(morpholin-3-yl)-1H-indole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1-methyl-5-(morpholin-3-yl)-1H-indole
Introduction to 1-methyl-5-(morpholin-3-yl)-1H-indole (CAS No. 1505877-09-7)
1-methyl-5-(morpholin-3-yl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1505877-09-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 1-methyl-5-(morpholin-3-yl)-1H-indole, particularly the presence of a morpholine substituent at the 5-position of the indole ring, contribute to its unique chemical properties and biological interactions.
The indole core is a prominent scaffold in natural products and pharmaceuticals, with well-documented roles in various biological processes. Indole derivatives have been extensively studied for their applications in treating neurological disorders, infectious diseases, and cancer. The introduction of a methyl group at the 1-position and a morpholine moiety at the 5-position in 1-methyl-5-(morpholin-3-yl)-1H-indole modulates its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel indole-based compounds with enhanced efficacy and reduced side effects. The morpholine group in 1-methyl-5-(morpholin-3-yl)-1H-indole is particularly noteworthy, as it is known to improve solubility and metabolic stability, which are critical factors for drug development. This modification has been strategically employed in several drug candidates to enhance their bioavailability and target specificity.
One of the most compelling aspects of 1-methyl-5-(morpholin-3-yl)-1H-indole is its potential application in the treatment of neurological disorders. Studies have shown that indole derivatives can interact with various neurotransmitter receptors and ion channels, making them viable candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The morpholine substituent may further enhance these interactions by improving binding affinity and selectivity.
Furthermore, the compound has shown promise in preclinical studies as an inhibitor of certain enzymes involved in cancer progression. The indole ring is known to exhibit anti-cancer properties by modulating signaling pathways that regulate cell growth and apoptosis. The structural modifications in 1-methyl-5-(morpholin-3-yl)-1H-indole are designed to optimize its ability to interfere with these pathways while minimizing off-target effects.
The synthesis of 1-methyl-5-(morpholin-3-yl)-1H-indole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the indole core efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups that can enhance biological activity.
Recent advancements in computational chemistry have also played a crucial role in the design and optimization of 1-methyl-5-(morpholin-3-yl)-1H-indole. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets, enabling researchers to make informed decisions about structural modifications. This approach has significantly accelerated the drug discovery process by reducing the need for extensive experimental trials.
The pharmacological profile of 1-methyl-5-(morpholin-3-yl)-1H-indole is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is essential for drugs targeting central nervous system (CNS) disorders, as it ensures that therapeutic levels of the compound can reach affected areas. Studies have demonstrated that morpholine-substituted indoles can effectively traverse the BBB, making them attractive candidates for CNS drug development.
In conclusion, 1-methyl-5-(morpholin-3-yl)-1H-indole (CAS No. 1505877-09-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and cancer make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like 1-methyl-5-(morpholin-3-y l)-1H-indole will undoubtedly play a crucial role in shaping the future of medicine.
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